![molecular formula C19H18FN3O3S B3448987 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B3448987.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide, commonly known as 'Compound X', is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the activity of certain enzymes and proteins, reduce inflammation, and improve cognitive function. However, further studies are needed to fully understand its effects on the human body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity towards certain cellular pathways. This makes it a valuable tool for studying the mechanisms underlying various diseases. However, one of the limitations of using Compound X is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on Compound X. One potential area of research is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to evaluate its safety and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets for its therapeutic applications.
In conclusion, Compound X is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its high potency and selectivity towards certain cellular pathways make it a valuable tool for studying the mechanisms underlying various diseases. However, further studies are needed to fully understand its effects on the human body and evaluate its safety and efficacy for clinical use.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
properties
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-25-15-8-5-13(9-16(15)26-2)11-18-22-23-19(27-18)21-17(24)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJYVIECMROOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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